molecular formula C16H18N4O2 B1273655 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine CAS No. 499771-07-2

1-Benzyl-4-(3-nitropyridin-2-yl)piperazine

Cat. No.: B1273655
CAS No.: 499771-07-2
M. Wt: 298.34 g/mol
InChI Key: JSBNNOROVYIJTC-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-nitropyridin-2-yl)piperazine is a heterocyclic compound that belongs to the class of piperazines. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a nitropyridine moiety at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine typically involves the reaction of 1-benzylpiperazine with 3-nitropyridine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction conditions often include heating the mixture to reflux temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-4-(3-nitropyridin-2-yl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyl group may enhance the compound’s ability to cross cell membranes and reach its target sites .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine is unique due to the presence of both the benzyl and nitropyridine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-(3-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-20(22)15-7-4-8-17-16(15)19-11-9-18(10-12-19)13-14-5-2-1-3-6-14/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBNNOROVYIJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384183
Record name 1-benzyl-4-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499771-07-2
Record name 1-benzyl-4-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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